4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of pharmacological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-aminobenzoic acid, which is then reacted with phenyl isothiocyanate to form a thiourea intermediate. This intermediate undergoes cyclization to form the quinazoline core structure.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a formyl group using selenium dioxide (SeO2) as the oxidizing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Scientific Research Applications
4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active quinazoline derivatives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as NOS-II and TNF-α, which are involved in inflammatory processes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
3-phenylquinazoline-2,4(1H,3H)-dithione: Known for its antibacterial and anticancer activities.
4(3H)-quinazolinone: Widely studied for its antimalarial, antitumor, and anticonvulsant properties.
2,3,6-trisubstituted quinazolines: Noted for their anti-inflammatory and analgesic effects.
4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique combination of ethyl and fluorophenyl groups, which may enhance its pharmacological activity and specificity.
Properties
Molecular Formula |
C20H18FN3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-ethyl-N-(4-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H18FN3O3/c1-2-23-18(26)15-5-3-4-6-16(15)24-17(25)11-12-20(23,24)19(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27) |
InChI Key |
PHVDDYLMZMZCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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